molecular formula C20H24N4O B5462101 4-benzyl-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol

4-benzyl-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol

Cat. No. B5462101
M. Wt: 336.4 g/mol
InChI Key: CQYGOVLGZGEQPM-UHFFFAOYSA-N
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Description

“4-benzyl-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with a benzyl group and a piperidinol group .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . The compound crystallizes in the space group P−1 with two molecules in the asymmetric unit . The unit cell parameters are a = 8.796(1) Å, b = 10.531(1) Å, c = 10.680(1) Å, α = 96.901(2)º, β = 98.135(2)º, γ = 107.248(2)º .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has a molecular weight of 163.18, and it is a solid with a melting point of 251 - 253°C .

Future Directions

The future directions for research on “4-benzyl-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol” and similar compounds could include further exploration of their potential therapeutic uses, particularly as anti-inflammatory agents and as inhibitors of certain proteins . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could be beneficial.

properties

IUPAC Name

4-benzyl-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-13-19(24-18(21-15)12-16(2)22-24)23-10-8-20(25,9-11-23)14-17-6-4-3-5-7-17/h3-7,12-13,25H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYGOVLGZGEQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)(CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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